molecular formula C9H8ClNO4S B1440567 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride CAS No. 1285177-04-9

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride

Cat. No. B1440567
CAS RN: 1285177-04-9
M. Wt: 261.68 g/mol
InChI Key: ZDQKUWGNGCITNF-UHFFFAOYSA-N
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Description

“5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride” is a chemical compound with the molecular formula C9H8ClNO3S2 and a molecular weight of 277.75 . It’s also known by other synonyms such as “5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride” and "2-Thiophenesulfonyl chloride, 5-(3,4-dimethyl-5-isoxazolyl)-" .


Molecular Structure Analysis

The molecular structure of this compound consists of a furansulfonyl chloride group attached to a 3,4-dimethyl-5-isoxazolyl group . For a detailed structural analysis, it would be best to use specialized software or databases that can provide 3D molecular structures.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 415.6±45.0 °C and a predicted density of 1.466±0.06 g/cm3 . Its pKa is predicted to be -2.78±0.50 .

Scientific Research Applications

Synthesis of Naphthoquinone Derivatives

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride: is used in the synthesis of naphthoquinone derivatives, which are compounds with significant biological activity. These derivatives have been studied for their potential as antibacterial agents, particularly against Staphylococcus aureus . The introduction of an isoxazole amine group to the naphthoquinone structure is believed to enhance its biological activity.

Physicochemical Property Modification

Researchers have synthesized derivatives of 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone 4-imine to improve their physicochemical properties, such as solubility and lipophilicity . This is crucial for drug development, as it can affect the drug’s absorption, distribution, metabolism, and excretion (ADME) profile.

Antibacterial Activity Enhancement

The compound has been utilized to create derivatives that exhibit increased antibacterial activity. Some derivatives have shown significant in vitro activity against pathogens like Trypanosoma cruzi and Staphylococcus aureus , suggesting potential applications in treating infections caused by these organisms .

Chemical Synthesis Intermediate

As an intermediate in chemical synthesis, 5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride can be used to prepare various esters and other derivatives. This versatility makes it valuable for exploring new chemical entities with potential pharmacological activities .

Study of Isoxazole Compounds

The compound serves as a key starting material for the study of isoxazole compounds, which are known for their diverse pharmacological properties. Research in this area could lead to the discovery of new drugs with novel mechanisms of action .

Safety and Hazards

The compound is classified under the GHS07 and GHS05 hazard categories. The hazard statements associated with it are H335 (May cause respiratory irritation) and H314 (Causes severe skin burns and eye damage). The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

properties

IUPAC Name

5-(3,4-dimethyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-5-6(2)11-15-9(5)7-3-4-8(14-7)16(10,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQKUWGNGCITNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)C2=CC=C(O2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethyl-5-isoxazolyl)-2-furansulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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